molecular formula C8H9NO B3030338 (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 887921-99-5

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B3030338
CAS No.: 887921-99-5
M. Wt: 135.16
InChI Key: XLPDFBUFTAWCIB-ZETCQYMHSA-N
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Description

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol is a chiral bicyclic compound featuring a fused cyclopentane-pyridine ring system with a hydroxyl group at the 7-position. Its stereochemistry (S-configuration) distinguishes it from its enantiomer, the (R)-form, which is structurally identical but exhibits different reactivity in asymmetric synthesis and catalysis . The compound is synthesized via methods involving cycloaddition or condensation reactions, as demonstrated in the preparation of related cyclopenta[b]pyridine derivatives . Applications include its use as a ligand precursor in iridium-catalyzed hydrogenation reactions and as a building block for pharmaceuticals and agrochemicals due to its rigid, planar structure .

Properties

IUPAC Name

(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPDFBUFTAWCIB-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705356
Record name (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887921-99-5
Record name (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with a cyclopentane derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a fully saturated cyclopentane-pyridine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to a fully saturated derivative.

Scientific Research Applications

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding to target molecules. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopenta[b]pyridine Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Reference Data
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol Hydroxyl at 7-position, S-configuration Chiral ligand in catalysis; 97% purity ; used in asymmetric hydrogenation
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol Hydroxyl at 7-position, R-configuration Enantiomer with distinct stereochemical interactions; similar synthesis routes
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Chloro at 4-position, hydroxyl at 7-position Molecular weight: 169.61 g/mol; potential intermediate for halogenated pharmaceuticals
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD derivatives) Nitrile at 3-position, variable alkoxy/aryl groups Corrosion inhibitors in sulfuric acid (97.7% efficiency); adsorption follows Langmuir model
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Ketone at 5-position Oxidation by-product; lower reactivity compared to hydroxylated analogs
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Bromo at 3-position Halogenated derivative for cross-coupling reactions; priced at $48.00/250mg

Key Findings

Stereochemical Impact : The (S)- and (R)-enantiomers exhibit divergent catalytic behaviors. For example, the (S)-form is explicitly utilized in synthesizing P,N-ligands for iridium-catalyzed reactions, while the (R)-form’s applications remain less documented .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Halogenation (e.g., 4-chloro or 3-bromo derivatives) enhances utility in cross-coupling reactions but may reduce solubility .
  • Nitrile Derivatives (CAPD) : These derivatives show exceptional corrosion inhibition (up to 97.7% efficiency in sulfuric acid) due to mixed physical/chemical adsorption on carbon steel surfaces .

By-Products and Reactivity: Oxidation of cyclopenta[b]pyridinols generates ketones (e.g., 5-one) or positional isomers (e.g., 6-ol or 7-ol). The 7-ol isomer is more prevalent in by-product mixtures, with conversions up to 17% in certain conditions .

Commercial Availability : Derivatives like 3-bromo and 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride are marketed for research, with prices reflecting synthetic complexity (e.g., $305.00/250mg for the (R)-7-ol enantiomer) .

Research Implications

  • Further studies could explore its compatibility with other transition metals .
  • Material Science : CAPD derivatives’ corrosion inhibition efficiency warrants investigation into their stability in industrial environments, particularly under varying pH and temperature .
  • Synthetic Chemistry : The prevalence of 7-ol by-products in oxidation reactions suggests kinetic favorability, guiding optimization strategies for minimizing undesired isomers .

Biological Activity

(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by a cyclopentane ring fused to a pyridine ring, with a hydroxyl group at the seventh position. Its molecular formula is C9H11NC_9H_{11}N with a molecular weight of approximately 135.16 g/mol. The compound's reactivity is largely attributed to the hydroxyl group and the nitrogen atom in the pyridine ring, which facilitate various biochemical interactions.

This compound plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. Notably, it has been shown to interact with manganese-catalyzed oxidation systems, leading to various oxidation reactions.

PropertyDescription
Molecular FormulaC9H11NC_9H_{11}N
Molecular Weight135.16 g/mol
Functional GroupsHydroxyl group, Pyridine ring
ReactivityInvolves oxidation reactions

Cellular Effects

Research indicates that this compound affects cell function by modulating cell signaling pathways and gene expression. It has been implicated in the inhibition of specific enzymes involved in oxidative stress responses, which may provide protective effects against cellular damage.

Case Study: Cytotoxic Activity

In recent studies, this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 5.42 to 30.25 μM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

The mechanism of action for this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The hydroxyl group is crucial for its reactivity and interaction with biological targets. For example, it has been observed to influence the activity of protein kinase FGFR1, which is vital for cell growth and differentiation.

MechanismDescription
Enzyme InteractionInhibition of oxidative stress enzymes
Cell Signaling ModulationAffects pathways related to growth and apoptosis
Binding AffinityInteracts with specific receptors and enzymes

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : The compound's ability to inhibit cancer cell proliferation positions it as a promising lead in anticancer drug development .
  • Pharmaceutical Applications : As an intermediate in the synthesis of antibiotics like cefpirome, this compound plays a critical role in pharmaceutical chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol?

  • Methodology : The compound can be synthesized via asymmetric hydrogenation using iridium catalysts with chiral N,P-ligands. For example, (S)-2-phenyl derivatives are obtained by reacting cyclopenta[b]pyridine precursors with acetic anhydride in dichloromethane (DCM), followed by hydrolysis with K₂CO₃ in methanol/water . Column chromatography (SiO₂, ethyl acetate/cyclohexane) is used for purification.
  • Critical Note : Ensure enantiomeric excess (ee) is validated via chiral HPLC or polarimetry.

Q. How is the structure and purity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry .
  • IR Spectroscopy : Hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Exact mass (135.0684 g/mol) validated via high-resolution mass spectrometry (HRMS) .
    • Purity : Assessed by HPLC (≥97% purity, C8 column, acetonitrile/water gradient) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers .
  • Decomposition Risks : Prolonged exposure to light or heat may lead to racemization or hydroxyl group degradation. Monitor via periodic TLC .

Q. How can functionalization of the cyclopenta[b]pyridine core be achieved?

  • Electrophilic Substitution : Bromination or iodination at the 3-position using NBS or I₂ in acetic acid yields halogenated derivatives (e.g., 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine) .
  • Oxidation : Controlled oxidation with KMnO₄ or RuO₄ generates ketone derivatives (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (S)-enantiomer?

  • Catalytic Asymmetric Hydrogenation : Use Ir catalysts with chiral ligands (e.g., diazaphospholidine-P,N ligands) to achieve >90% ee .
  • Enzymatic Resolution : Lipases (e.g., Novozyme 435) resolve racemic mixtures via selective acetylation of the (R)-enantiomer in vinyl acetate .

Q. How does this compound perform in catalytic applications?

  • Hydrogenation Catalysis : The hydroxyl group acts as a directing moiety in iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, achieving high enantioselectivity .
  • Ligand Design : Derivatives serve as precursors for P,N-ligands in transition-metal catalysis, enhancing reactivity in C–C bond formation .

Q. What structural modifications impact bioactivity or physicochemical properties?

  • Substitution Effects :

  • Halogenation : Bromo or chloro substituents at the 3-position increase lipophilicity (LogP ↑0.5–1.0) .
  • Amino Derivatives : 7-Amine analogs (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride) show enhanced solubility in polar solvents .
    • SAR Studies : Thiophene-substituted derivatives exhibit altered electronic profiles, impacting binding affinity in receptor studies .

Q. How are enantiomers resolved and characterized in complex mixtures?

  • Chromatographic Methods : Chiral columns (Chiralpak AD-H) with hexane/isopropanol eluents separate (S)- and (R)-enantiomers .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .

Q. What safety protocols are critical during handling?

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles (P280) .
  • Ventilation : Perform reactions in fume hoods (P271) to avoid inhalation of dust/particulates (H315/H319) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 2
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

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